molecular formula C37H56F3N9O18 B12429715 Peptide T (TFA)

Peptide T (TFA)

Cat. No.: B12429715
M. Wt: 971.9 g/mol
InChI Key: KECACQNLYDHUJS-JSRGMCSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide T (TFA) is a synthetic peptide reagent supplied as a trifluoroacetate salt for research purposes. In solid-phase peptide synthesis (SPPS), particularly with the Fmoc/t-Bu strategy, trifluoroacetic acid (TFA) is indispensable for cleaving the finished peptide from the resin support and for global deprotection of amino acid side chains . Subsequently, TFA is also widely employed as an ion-pairing reagent in reverse-phase chromatography (RP-HPLC or RP-SPE) for the purification and analysis of synthetic peptides, which ultimately results in the peptide being obtained as a TFA salt . The presence of the TFA counterion is a critical consideration for researchers. While it offers excellent properties for synthesis and purification, numerous studies highlight that residual TFA can negatively impact biological assays, including increasing or inhibiting cell proliferation, inducing cell toxicity, altering enzymatic catalysis, and potentially masking the true biological activity of the peptide . Furthermore, the TFA counterion can influence a peptide's secondary structure and its passive membrane permeability, which are vital parameters in drug discovery research . For these reasons, it is essential for researchers to be aware of the TFA content, and methodologies exist to exchange it for more physiological ions like chloride (Cl⁻) or acetate (AcO⁻) using techniques such as lyophilization with HCl or solid-phase extraction (SPE) chromatography . Peptide T (TFA) is provided for investigative use in fundamental research. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C37H56F3N9O18

Molecular Weight

971.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1

InChI Key

KECACQNLYDHUJS-JSRGMCSESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Peptide T Action

Elucidation of Specific Receptor Interactions of Peptide T

The initial proposed mechanism of Peptide T's action was its interaction with components of the Human Immunodeficiency Virus (HIV) entry machinery. Subsequent research has expanded this understanding to include interactions with key chemokine receptors, highlighting a broader immunomodulatory role.

Interaction with HIV-1 gp120 and CD4 Receptor Binding

Peptide T is a synthetic octapeptide derived from the V2 region of the HIV-1 envelope protein, gp120. targetmol.comnih.gov Its primary and most studied mechanism of action is the competitive inhibition of the binding of gp120 to the CD4 receptor on T lymphocytes. targetmol.comtandfonline.comselleck.co.jp This interaction is crucial for HIV-1 to enter and infect host cells. harvard.edu By binding to the CD4 receptor, Peptide T effectively blocks the attachment of the virus, thereby inhibiting viral entry. tandfonline.comcore.ac.uknih.gov

Studies using surface plasmon resonance have provided direct evidence of Peptide T binding to the CD4 receptor. core.ac.uknih.gov This binding can be specifically inhibited by anti-CD4 monoclonal antibodies, further confirming the specificity of the interaction. core.ac.uknih.gov The proposed bioactive conformation of Peptide T and its active fragment (residues 4-8) complement a cleft on the surface of the D1 domain of the CD4 receptor, which is the known attachment site for gp120. tandfonline.com

Receptor Interaction Summary
Molecule Interaction Site
Peptide TD1 domain of CD4 receptor tandfonline.com
HIV-1 gp120D1 domain of CD4 receptor tandfonline.com

Chemokine Receptor Ligand Activity (CCR5, CCR2)

Beyond its interaction with the primary HIV receptor, Peptide T has been shown to act as a ligand for chemokine receptors, particularly CCR5 and to some extent, CCR2. wikipedia.orgnih.govacs.org CCR5 is a major co-receptor used by HIV-1 strains, especially those prevalent in early infection and those that cause neuro-AIDS, to enter cells. wikipedia.orgresearchgate.net

Peptide T demonstrates antagonist activity at the CCR5 receptor. nih.gov It has been shown to potently block the chemotaxis (cell movement) of monocytes mediated by gp120 from M-tropic (CCR5-using) HIV-1 strains. nih.gov Furthermore, Peptide T can suppress the chemotactic response to MIP-1β (macrophage inflammatory protein-1 beta), a natural chemokine ligand for CCR5. nih.gov This suggests that Peptide T's antiviral effect, particularly against R5-tropic HIV-1 isolates, is at least partially due to its blockade of the CCR5 co-receptor. wikipedia.orgresearchgate.net Confocal microscopy has directly visualized the binding of a fluorescently labeled analog of Peptide T (FITC-DAPTA) to cells expressing CCR5. researchgate.net

The interaction with CCR2, another chemokine receptor, is also noted, with some studies indicating that Peptide T and its analogs can act as antagonists for both CCR2 and CCR5. wikipedia.orgacs.org

Peptide T Activity at Chemokine Receptors
Receptor Activity
CCR5Antagonist, inhibits gp120-mediated chemotaxis nih.govresearchgate.net
CCR2Antagonist activity reported wikipedia.orgacs.org

Impact of Peptide T on Cellular Signaling Pathways

Modulation of Immune-Related Cytokine Production

Peptide T has been observed to influence the production of both anti-inflammatory and pro-inflammatory cytokines, suggesting a role in regulating the immune response.

Interleukin-10 (IL-10) Induction

Research has shown that Peptide T can induce the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine. aai.org In vitro studies have demonstrated that Peptide T at a concentration of 10⁻⁸ M stimulates IL-10 production by a human Th2 cell line and peripheral blood mononuclear cells (PBMCs). IL-10 is known to suppress the production of pro-inflammatory cytokines and can inhibit the generation of Th1-type immune responses. nih.govrupress.org

Interferon-gamma (IFN-γ) Inhibition

Conversely, Peptide T has been shown to inhibit the production of Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine associated with Th1-type immune responses. aai.org At a concentration of 10⁻⁹ M, Peptide T significantly inhibits IFN-γ production by PBMCs. targetmol.com The inhibition of IFN-γ production is a known effect of IL-10, suggesting that Peptide T's induction of IL-10 may, in turn, lead to the suppression of IFN-γ. rupress.org

Effect of Peptide T on Cytokine Production
Cytokine Effect
Interleukin-10 (IL-10)Induction at 10⁻⁸ M in Th2 cells and PBMCs
Interferon-gamma (IFN-γ)Inhibition at 10⁻⁹ M in PBMCs targetmol.com
Effects on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Peptide T and its analogs have demonstrated the ability to modulate the production of pro-inflammatory cytokines, which are key mediators of inflammatory responses in the body.

Studies have shown that DAPTA can lower the levels of several M1 pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). medcraveonline.com This anti-inflammatory effect is significant as chronic inflammation is a hallmark of many diseases. In contrast, DAPTA has been observed to enhance the levels of M2 anti-inflammatory cytokines like IL-4 and IL-10, suggesting a role in shifting the balance towards an anti-inflammatory state. medcraveonline.com

The modulation of these cytokines is a critical aspect of Peptide T's therapeutic potential. For instance, in the context of neuroinflammation, the reduction of pro-inflammatory cytokines like TNF-α and IL-6 can be neuroprotective. mdpi.comfrontiersin.org Research on other peptides has shown that suppressing these cytokines can be achieved by inhibiting signaling pathways such as the Mitogen-activated protein kinases (MAPK) and Nuclear Factor Kappa B (NF-κB). frontiersin.org

The following table summarizes the observed effects of Peptide T analogs on various cytokines:

CytokineEffect of Peptide T Analog (DAPTA)Reference
TNF-αLowered medcraveonline.com
IL-6Lowered medcraveonline.com
IL-1Lowered medcraveonline.com
IL-8Lowered medcraveonline.com
IL-23Lowered medcraveonline.com
IL-4Enhanced medcraveonline.com
IL-10Enhanced medcraveonline.com

Influence on NF-κB and MAPK Signaling Pathways

The regulation of cytokine production by Peptide T is intrinsically linked to its influence on intracellular signaling pathways, particularly the NF-κB and MAPK pathways. These pathways are central to the inflammatory process, and their modulation can have profound effects on cellular responses.

The NF-κB signaling pathway is a key regulator of the immune response and inflammation. archivesofmedicalscience.com Its activation leads to the production of pro-inflammatory cytokines. archivesofmedicalscience.com Some peptides have been shown to inhibit the NF-κB pathway, thereby reducing the expression of inflammatory factors. rsc.org Studies on other peptides have demonstrated that they can suppress the phosphorylation of key proteins in the NF-κB pathway, such as p65, and inhibit the nuclear translocation of NF-κB, which is a critical step in its activation. frontiersin.orgarchivesofmedicalscience.com While direct studies on Peptide T's effect on this pathway are limited in the provided context, its ability to suppress pro-inflammatory cytokines strongly suggests an interaction with NF-κB signaling.

Similarly, the MAPK signaling pathway is involved in cellular stress responses and the production of inflammatory mediators. mdpi.com Inhibition of the MAPK pathway, including ERK and JNK, has been associated with a decrease in the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.comfrontiersin.org The anti-inflammatory effects of some peptides are attributed to their ability to modulate this pathway. mdpi.com Given Peptide T's impact on cytokine levels, it is plausible that it also exerts its effects through the MAPK signaling cascade.

Theoretical Mechanisms of Action Related to Viral Entry Inhibition

A primary focus of Peptide T research has been its potential to inhibit the entry of HIV into host cells. wikipedia.orgmedcraveonline.com The HIV virus utilizes its envelope glycoprotein, gp120, to bind to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4, on the surface of immune cells. mdpi.com This interaction initiates conformational changes in another viral protein, gp41, leading to the fusion of the viral and cellular membranes and subsequent viral entry. mdpi.comharvard.edunih.gov

Peptide T is a synthetic peptide derived from the HIV envelope protein gp120. wikipedia.org It is believed to act as an HIV entry inhibitor by targeting the CCR5 coreceptor. wikipedia.orgoup.com The proposed mechanism involves Peptide T binding to CCR5, thereby blocking the interaction between the gp120/CD4 complex and the coreceptor. oup.comnih.govresearchgate.net This competitive inhibition prevents the virus from entering and infecting the cell. wikipedia.org

The interaction of Peptide T with CCR5 is specific, as it has been shown to be more potent at suppressing the activity of M-tropic (CCR5-using) HIV strains compared to T-tropic (CXCR4-using) strains. nih.gov Furthermore, Peptide T has been shown to suppress the chemotactic signaling induced by the natural CCR5 ligand, MIP-1beta. nih.gov

The following table outlines the key molecules involved in the theoretical mechanism of Peptide T's viral entry inhibition:

MoleculeRole in HIV EntryInteraction with Peptide TReference
gp120 HIV envelope protein that binds to CD4 and coreceptors.Peptide T is derived from a region of gp120. wikipedia.org
CD4 Primary receptor on host immune cells for HIV.Peptide T's action is downstream of the gp120-CD4 interaction. oup.com
CCR5 A primary coreceptor for M-tropic HIV strains.Peptide T acts as a competitive antagonist, blocking gp120 binding. wikipedia.orgoup.comnih.gov
gp41 HIV transmembrane protein that mediates membrane fusion.Inhibition of CCR5 by Peptide T prevents the conformational changes in gp41 required for fusion. mdpi.comnih.gov

Structural Aspects and Structure Activity Relationship Sar Studies of Peptide T

Primary Sequence Analysis and Key Residues for Biological Activity

Peptide T is an octapeptide, meaning it is composed of eight amino acid residues. wikipedia.org Its primary sequence is L-Alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-threonine. wikipedia.org This sequence was originally identified through a database search for viral envelope protein segments that showed homology to known signaling peptides. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in elucidating the specific amino acids that are essential for the biological functions of Peptide T. Research has demonstrated that the core bioactive moiety resides in the C-terminal pentapeptide fragment with the sequence Thr-Thr-Asn-Tyr-Thr (TTNYT). google.comresearchgate.netnih.gov Analogs containing this core pentapeptide were found to be active. researchgate.net

Further investigations into related pentapeptides have pinpointed the most critical residues for activity. Studies on the chemotactic activity of pentapeptide analogs suggest that the polar properties of the threonine (Thr) side chains at positions 5 and 8 of the original octapeptide sequence are vital for receptor interaction. nih.gov Additionally, the C-terminal carboxyl group plays a significant role in its potent activity. nih.gov Other studies have highlighted that the second and fourth positions within the core pentapeptide sequence (Thr and Tyr, respectively) are critical for biological effects. researchgate.netresearchgate.net Theoretical conformational analysis has also indicated that the molecule's spatial formation, particularly a β-turn at the C-terminal pentapeptide fragment, is a key characteristic for its activity. researchgate.net

CompoundPrimary SequenceKey Structural Features
Peptide TAla-Ser-Thr-Thr-Thr-Asn-Tyr-ThrOriginal octapeptide sequence.
Core Bioactive FragmentThr-Thr-Asn-Tyr-ThrC-terminal pentapeptide essential for activity. google.comresearchgate.net
Key ResiduesThr (pos. 5), Thr (pos. 8), Tyr (pos. 7)Polar side chains at positions 5 and 8, and the Tyr residue within the core pentapeptide are critical for biological function. researchgate.netresearchgate.netnih.gov

Investigation of Analogues and Derivatives of Peptide T in Research

To enhance stability, potency, and other pharmacokinetic properties, several analogues and derivatives of Peptide T have been synthesized and studied. These modifications primarily involve substituting amino acids with their D-isomers to increase resistance to enzymatic degradation or truncating the peptide to its minimal active sequence.

One of the most widely studied analogues is D-Ala1-Peptide T-Amide, commonly known as DAPTA. wikipedia.org This derivative incorporates two key modifications to the original Peptide T structure. First, the L-alanine at the first position (N-terminus) is replaced with its stereoisomer, D-alanine. biocrick.com This substitution makes the peptide more resistant to degradation by proteases. researchgate.net Second, the carboxylic acid group at the C-terminus is converted to a primary amide (-NH2). biocrick.comfishersci.com DAPTA is a potent antagonist of the CCR5 receptor. biocrick.commedchemexpress.com

The sequence of DAPTA is H-D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH2. biocrick.com Research has shown that DAPTA retains and in some cases enhances the biological activity of the parent peptide, potently inhibiting HIV-1 replication in macrophages by blocking viral entry via the CCR5 receptor. biocrick.commedchemexpress.com

Further research into the core bioactive sequence of Peptide T led to the development of even shorter and more stable analogues. RAP-103 is a notable example, representing a shorter pentapeptide derived from DAPTA. wikipedia.org It is composed entirely of D-amino acids, with the sequence All-D-TTNYT, which corresponds to the core bioactive region of Peptide T. google.comjustia.com

RAP-103 was developed as a more stable form for potential oral administration. wikipedia.org It functions as a dual CCR2/CCR5 antagonist. wikipedia.orggoogle.com In vitro studies have demonstrated that RAP-103 is exceptionally potent, with an effective concentration for 50% inhibition (EC50) in the picomolar range for blocking cofilin-actin rod pathology in neurons. mdpi.com SAR studies on RAP-103 have revealed a high degree of target specificity; modifications such as N-terminal methylation or the substitution of D-Thr with D-Ser resulted in a thousand-fold decrease in potency. mdpi.com Another all-D-amino acid analog, the octapeptide RAP-310 (all-D-ASTTTNYT), has also been synthesized and shown to have nearly identical rod-inhibiting activity to RAP-103. google.commdpi.com

Analogue NameSequenceKey Modifications & Properties
Peptide TH-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OHParent peptide, all L-amino acids. wikipedia.org
DAPTAH-D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH2D-Ala at position 1 for protease resistance; C-terminal amide. researchgate.netbiocrick.com Potent CCR5 antagonist. biocrick.com
RAP-103H-(All-D)-Thr-Thr-Asn-Tyr-Thr-OHShorter pentapeptide containing the core bioactive sequence; all D-amino acids for stability. wikipedia.orggoogle.com
RAP-310H-(All-D)-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OHFull-length octapeptide with all D-amino acids. google.commdpi.com

Theoretical Considerations of Counterion Influence on Peptide Conformation and Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. In the context of synthetic peptides like Peptide T and its analogues, the final product is often isolated as a salt, with a counterion present to balance the charge of the peptide. A common counterion resulting from the standard solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is trifluoroacetate (B77799) (TFA). genscript.comnih.govambiopharm.com

Theoretically, the type of counterion can significantly influence a peptide's physicochemical properties, including its conformation and, consequently, its biological activity. mdpi.comnih.gov Counterions can interact with the charged groups on the peptide's amino acid side chains and termini, potentially altering the network of intramolecular hydrogen bonds that stabilize secondary structures like α-helices and β-turns. genscript.comnih.govnih.gov

The TFA counterion, specifically, has been noted to affect peptide structure. royalsocietypublishing.org Its presence can interfere with conformational analysis by spectroscopic methods such as Circular Dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR), complicating the study of structure-function relationships. genscript.com In some cases, TFA has been shown to induce a slight increase in helical structures compared to other counterions like chloride. nih.gov

Preclinical Research Models and Methodologies for Peptide T Investigation

In Vitro Experimental Paradigms for Peptide T Studies

In vitro studies have formed the cornerstone of Peptide T research, providing a controlled environment to dissect its biological activities at the cellular and molecular level. These models have been crucial for understanding its potential as an HIV entry inhibitor and an immunomodulator.

A primary focus of Peptide T research has been its ability to block the entry of HIV into host cells. nih.gov Cell-based assays are fundamental in quantifying this inhibitory effect. Peptide T, a short peptide derived from the HIV envelope protein gp120, has been shown to inhibit the replication of R5 and dual-tropic (R5/X4) HIV-1 strains by blocking viral entry. nih.gov The mechanism of action involves interference with the binding of the virus to the CCR5 co-receptor, a critical step for the entry of R5-tropic HIV strains. nih.govwikipedia.org

The Multinuclear Activation of a Galactosidase Indicator (MAGI) cell assay is a well-established method for quantifying HIV-1 infection. This assay utilizes HeLa cells engineered to express the CD4 receptor and a reporter gene, typically β-galactosidase, under the control of the HIV-1 long terminal repeat (LTR) promoter. nih.gov Upon successful viral entry and integration, the HIV Tat protein activates the LTR, leading to the expression of β-galactosidase, which can be visualized and quantified.

In the context of Peptide T, the MAGI assay has been employed to demonstrate its inhibitory effect on viral entry. nih.gov Studies have shown that Peptide T can inhibit infection by R5-tropic and dual-tropic HIV-1 isolates in this assay system. nih.gov However, little to no inhibition was observed with lab-adapted X4 viruses, highlighting the specificity of Peptide T for the CCR5 co-receptor pathway. nih.gov The level of virus inhibition in these assays can range from 60% to 99%, depending on the specific assay conditions, viral isolate, and receptor target. nih.gov

MAGI Cell Assay Findings for Peptide T
Principle Quantifies HIV-1 infection by measuring the expression of a reporter gene (β-galactosidase) under the control of the HIV-1 LTR promoter in engineered HeLa cells.
Application for Peptide T Demonstrates the inhibition of viral entry, particularly for R5 and dual-tropic HIV-1 strains.
Key Finding Peptide T shows selective inhibition of HIV replication utilizing the CCR5 chemokine receptor. nih.gov
Observed Inhibition Rate 60% to 99%, varying with experimental conditions. nih.gov

Similar to the MAGI assay, luciferase reporter assays are widely used to assess HIV-1 entry and replication. nih.gov In this system, the reporter gene is luciferase, which produces a quantifiable light signal upon substrate addition. These assays can be configured to measure different stages of the viral life cycle. For viral entry studies, pseudotyped viruses are often used. These are non-replicating viral particles that carry the HIV envelope proteins on their surface and a luciferase reporter gene in their genome.

Luciferase Reporter Assay Findings for Peptide T
Principle Measures HIV-1 infectivity through the expression of a luciferase reporter gene, often using pseudotyped viruses to specifically assess viral entry. nih.gov
Application for Peptide T Confirms the role of Peptide T as a viral entry inhibitor. nih.gov
Key Finding Peptide T effectively blocks infection by HIV virions pseudotyped with an R5-tropic envelope. nih.gov
Mechanism Confirmation Supports the conclusion that Peptide T's antiviral activity is mediated through the inhibition of CCR5-dependent entry. nih.gov

Beyond its direct antiviral activity, Peptide T has been investigated for its potential to modulate the immune system. researchgate.netnih.gov Cell culture models using primary immune cells are essential for studying these immunomodulatory properties.

Peripheral blood mononuclear cells (PBMCs), which include lymphocytes (T cells, B cells, NK cells) and monocytes, provide a complex and physiologically relevant in vitro system to study immune responses. fda.gov PBMC assays are used to assess the effects of compounds on various aspects of immune cell function, such as proliferation, activation, and cytokine production. nih.govnih.gov

In the context of Peptide T research, PBMC assays have been utilized to evaluate its impact on immune cell populations and their responses. An eleven-person study investigating the effects of Peptide T on cellular viral load demonstrated reductions in the persistently infected monocyte reservoir to undetectable levels in the majority of patients, suggesting an immunomodulatory effect on this key HIV reservoir. wikipedia.org

The balance between T helper 1 (Th1) and T helper 2 (Th2) cytokine responses is critical for an effective immune response to pathogens. Th1 responses, characterized by cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), are crucial for cell-mediated immunity against intracellular pathogens like viruses. nih.gov Th2 responses, involving cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5), are more associated with humoral immunity. nih.govnih.gov

Studies on immunomodulatory peptides often involve profiling the cytokine secretion from PBMCs or isolated T cell populations after stimulation in the presence of the peptide. rsdjournal.org While direct and extensive Th1/Th2 cytokine profiling data specifically for Peptide T is not prominently detailed in the provided search results, the general methodology is well-established. Such studies would typically involve stimulating PBMCs with an antigen or mitogen in the presence or absence of Peptide T and then measuring the levels of key Th1 and Th2 cytokines in the culture supernatant using techniques like ELISA or multiplex bead arrays. The aim would be to determine if Peptide T can shift the immune response towards a more beneficial Th1 profile in the context of HIV infection. nih.gov

General Approach for Th1/Th2 Cytokine Profiling
Cell Model Peripheral Blood Mononuclear Cells (PBMCs) or isolated T helper cells.
Stimulation Antigens (e.g., viral peptides) or mitogens.
Intervention Incubation with Peptide T.
Readout Measurement of Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-5) cytokines in culture supernatants. nih.govresearchgate.net
Objective To determine if Peptide T modulates the balance of Th1/Th2 immune responses.

Neuronal Culture Systems for Neuroprotection Studies

In vitro neuronal culture systems are fundamental tools for assessing the direct neuroprotective potential of compounds like Peptide T against various neurotoxic insults. These models allow for controlled experimental conditions to elucidate cellular and molecular mechanisms of action.

Studies have utilized primary cortical neuronal cultures from rats to model HIV-1 gp120-induced neurotoxicity. The HIV envelope protein gp120 is known to cause synaptic damage and neuronal loss, pathologies observed in HIV-infected individuals with neurocognitive disorders. In these culture systems, neurons are exposed to gp120, which leads to measurable neurotoxic effects such as the reduction of neuronal processes and decreased cell survival. The introduction of potential neuroprotective agents, such as peptide derivatives, into these cultures allows researchers to quantify the extent to which the compound can prevent or reverse the damage inflicted by gp120.

Another approach involves studying the effects of peptides on the expression of specific cellular markers in organotypic brain cultures from rats of different ages. For instance, research on a compound identified as peptide T-33 demonstrated its ability to stimulate the expression of serotonin, the proliferation marker Ki-67, and vimentin (B1176767) in brain cortex cells, indicating a potential for stimulating neuronal activity and proliferation. While distinct from the HIV-derived Peptide T, this research highlights the utility of neuronal culture systems in screening peptides for neuro-regenerative or protective properties.

The table below summarizes the application of neuronal culture systems in peptide research for neuroprotection.

Model System Neurotoxic Insult Key Endpoints Measured Application in Peptide Research
Primary Rat Cortical NeuronsHIV-1 gp120Neuronal survival, length of neuronal processes (neurites)To test the ability of peptides to block gp120-mediated neurotoxicity.
Organotypic Rat Brain CulturesAge-related changesExpression of serotonin, Ki-67, vimentinTo evaluate the stimulatory effect of peptides on neuronal proliferation and activity.

In Vivo Animal Models in Peptide T Research

Animal models are crucial for evaluating the physiological effects of Peptide T in a complex biological system, providing insights into its potential therapeutic applications for neurological and inflammatory conditions.

Rodent Models for HIV-1 gp120-Induced Neurotoxicity

The neurotoxic effects of the HIV-1 envelope protein gp120 have been replicated in rodent models to study HIV-associated neuropathology. Perineural administration (injection near a nerve) of gp120 in rats leads to the development of pain-like behaviors and neuropathic changes in sensory neurons and their axons. These models are instrumental in investigating therapeutic interventions that could mitigate the neurological damage associated with HIV. Research has shown that various HIV proteins, including gp120, can directly induce neuronal cell death. While specific studies focusing on Peptide T's efficacy in these exact gp120-induced neurotoxicity models are detailed in historical clinical contexts, these rodent models represent the primary preclinical platform for testing agents intended to combat HIV-associated neurological disorders.

Investigations in Models of Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE is induced in susceptible animal strains by immunization with central nervous system tissue or specific myelin peptides, leading to an autoimmune response against the myelin sheath that protects nerve fibers. This results in inflammation, demyelination, axonal loss, and paralysis, mimicking the pathology of MS.

The potential of Peptide T to modulate this autoimmune response has been investigated in the EAE model in Lewis rats. In one study, Peptide T was administered subcutaneously at various doses and during different phases of the disease (induction and effector phases). Initial pilot studies suggested a possible mild ameliorating effect at a specific dose. However, more extensive testing under several treatment protocols did not demonstrate a consistent or significant effect of Peptide T in preventing or reducing the severity of EAE in this model. The research concluded that Peptide T does not alter the course of EAE in Lewis rats.

Animal Model Induced Pathology Peptide T Administration Observed Outcome
Lewis RatExperimental Autoimmune Encephalomyelitis (EAE) via myelin peptide immunizationSubcutaneous injection at various doses and disease phasesNo consistent or significant amelioration of EAE clinical scores.

Animal Models for Neuroinflammatory and Neuropathic Pain Research

Animal models of neuropathic pain are used to study chronic pain conditions that arise from nerve damage. These models can be induced through various methods, including surgical nerve injury or chemical induction, resulting in behaviors analogous to human symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).

Preclinical studies have indicated that derivatives of Peptide T may have therapeutic potential in this area. A shorter, more stable pentapeptide analog has been shown to prevent and reverse neuropathic pain in preclinical models. This suggests a role for CCR5 receptor antagonists in modulating pain pathways. Other synthetic peptides have also shown significant and long-lasting antihyperalgesic effects in both chronic inflammatory and neuropathic pain models in mice. These findings support the investigation of peptides targeting specific chemokine receptors as a potential strategy for treating neuroinflammatory conditions and associated neuropathic pain.

Analytical Methodologies for Characterizing Peptide T in Research

Ensuring the identity, purity, and quality of a peptide is critical for the validity of research findings and for therapeutic development. A suite of analytical techniques is employed for the comprehensive characterization of synthetic peptides like Peptide T.

Advanced Chromatographic Techniques for Purity and Identity Assessment

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from a complex mixture of impurities that can arise during chemical synthesis. These impurities may include truncated sequences, deletion sequences, or products with remaining protecting groups.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and powerful technique for assessing peptide purity.

Principle: RP-HPLC separates molecules based on their hydrophobicity. The peptide mixture is passed through a column packed with a non-polar (hydrophobic) stationary phase (e.g., C18). A mobile phase with an increasing concentration of organic solvent (like acetonitrile) is used to elute the components. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.

Application: A pure peptide should appear as a single, sharp peak in the resulting chromatogram. The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks detected. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in the mobile phase to improve peak shape and resolution during the analysis of peptides like Peptide T.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an indispensable tool for confirming peptide identity.

Principle: As peptides are separated and eluted from the HPLC column, they are directly introduced into a mass spectrometer. The mass spectrometer ionizes the peptides and measures their mass-to-charge ratio.

Application: This technique provides the precise molecular weight of the main peak, confirming that it corresponds to the expected molecular weight of Peptide T. It can also be used to identify the masses of impurity peaks, providing valuable information about the nature of synthesis by-products.

Other chromatographic techniques can be used orthogonally to RP-HPLC to provide a more complete purity profile:

Ion-Exchange Chromatography (IEC): Separates peptides based on their net charge.

Size-Exclusion Chromatography (SEC): Separates peptides based on their size and is useful for detecting aggregates.

The table below summarizes key chromatographic techniques used for peptide characterization.

Technique Principle of Separation Primary Purpose for Peptide T Analysis
Reversed-Phase HPLC (RP-HPLC)HydrophobicityQuantifying purity, resolving target peptide from synthesis-related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)Hydrophobicity followed by mass-to-charge ratio measurementConfirming molecular weight (Identity), identifying impurities.
Ion-Exchange Chromatography (IEC)Net electrical chargeOrthogonal purity assessment, separating charge variants.
Size-Exclusion Chromatography (SEC)Hydrodynamic volume (size)Detecting and quantifying aggregates.

Mass Spectrometry for Molecular Mass Verification

Mass spectrometry (MS) is a fundamental analytical technique for the verification of the molecular mass of synthesized peptides like Peptide T. mtoz-biolabs.comub.edu This method provides a precise mass-to-charge ratio (m/z) of the ionized peptide, which can be compared to the theoretical mass calculated from its amino acid sequence. mtoz-biolabs.com This comparison confirms the identity of the peptide and indicates the success of the synthesis. nih.govresearchgate.net

In practice, the peptide sample is introduced into the mass spectrometer, where it is ionized. mtoz-biolabs.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used for peptides and proteins. ub.educreative-proteomics.com The resulting ions are then separated in a mass analyzer, such as a Time-of-Flight (TOF) or quadrupole analyzer, based on their m/z ratio. ub.edu The detector records the abundance of ions at each m/z value, generating a mass spectrum. mtoz-biolabs.com The peak corresponding to the molecular ion ([M+H]⁺) is used to confirm that the correct peptide was synthesized. mtoz-biolabs.comnih.gov Tandem mass spectrometry (MS/MS) can further be employed to obtain sequence information by fragmenting the peptide and analyzing the resulting daughter ions, providing an additional layer of verification. nih.govcreative-proteomics.com

Specific Methods for Residual TFA Determination in Research-Grade Peptides

Trifluoroacetic acid (TFA) is extensively used during the solid-phase synthesis of peptides for cleaving the synthesized peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. thermofisher.compepdd.com Consequently, the final lyophilized peptide product is often a trifluoroacetate (B77799) salt. mdpi.com As residual TFA can interfere with subsequent experiments and may have undesired effects, its quantification is a critical step in peptide characterization. thermofisher.compepdd.comresearchgate.net Several analytical methods are available for the accurate determination of residual TFA in research-grade peptides. pepdd.com

Ion chromatography (IC) is a sensitive and straightforward method for quantifying residual trifluoroacetate in peptide preparations. thermofisher.comresearchgate.netnih.gov This technique separates ions based on their affinity for an ion-exchange resin. thermofisher.com In a typical setup for TFA analysis, a high-capacity anion-exchange column is used to separate the trifluoroacetate anion from the peptide and other anions that may be present in the sample, such as chloride and phosphate. researchgate.netnih.gov

The separation is achieved by passing a liquid mobile phase, often a carbonate/bicarbonate or potassium hydroxide (B78521) eluent, through the column. thermofisher.comlcms.cz After separation, the anions are detected by a conductivity detector. researchgate.netnih.gov To enhance sensitivity, a suppressor is used to reduce the background conductivity of the eluent and increase the signal from the analyte ions. thermofisher.com IC offers the advantage of requiring minimal sample preparation and can achieve low detection limits, often in the nanogram per milliliter (ng/mL) range. researchgate.netnih.govlcms.cz

Gas chromatography (GC) can also be utilized for the determination of residual TFA, although it is less common for direct peptide analysis due to the non-volatile nature of peptides. americanpeptidesociety.org For TFA analysis, the peptide sample typically undergoes a derivatization step to convert the non-volatile TFA into a volatile compound. americanpeptidesociety.org This chemical modification allows the TFA derivative to be vaporized and separated on a GC column. americanpeptidesociety.org

When coupled with a mass spectrometer (GC-MS), this method provides high specificity and sensitivity. nih.gov The mass spectrometer identifies the TFA derivative based on its unique mass spectrum, confirming its presence and allowing for accurate quantification. nih.govresearchgate.net While effective, the need for derivatization adds a layer of complexity to the sample preparation process compared to methods like ion chromatography. americanpeptidesociety.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for both the quantification of TFA and the analysis of its interaction with the peptide. mdpi.comntu.edu.sg Fluorine-19 is a sensitive nucleus for NMR, and the trifluoromethyl group of TFA produces a distinct singlet in the ¹⁹F NMR spectrum, typically observed around -75 ppm. mdpi.comntu.edu.sg

The intensity of this signal is directly proportional to the concentration of TFA, allowing for quantification. nih.gov Furthermore, changes in the chemical shift of the ¹⁹F signal can provide insights into the binding and interaction of the TFA counterion with the peptide. ntu.edu.sgresearchgate.net Solid-state NMR studies have shown different binding modes of TFA with peptides, revealing both structured and more dynamic complexes. ntu.edu.sg This makes ¹⁹F NMR a valuable method for understanding the physicochemical properties of the peptide-TFA salt. ntu.edu.sgresearchgate.net

Spectrophotometric and titration methods represent more classical approaches to TFA determination. pepdd.com While they may not offer the same level of sensitivity and specificity as chromatographic and spectroscopic techniques, they can be useful for certain applications. thermofisher.compepdd.com

Spectrophotometric methods may involve a chemical reaction that produces a colored compound in the presence of TFA, with the intensity of the color being proportional to the TFA concentration. pepdd.com Titration methods, on the other hand, involve the neutralization of the acidic TFA with a standardized base, allowing for the calculation of its concentration. thermofisher.com These methods are generally less common in modern peptide analysis due to the availability of more advanced techniques. pepdd.com

Interactive Table: Comparison of Methods for Residual TFA Determination

Method Principle Sample Preparation Sensitivity Specificity
Ion Chromatography (IC) Anion-exchange separation with conductivity detection Minimal, direct injection of dissolved peptide High (ng/mL) Good
GC-MS Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection Derivatization required Very High (fmol) Very High
¹⁹F NMR Spectroscopy Detection of the fluorine-19 nucleus of the trifluoromethyl group Simple dissolution in a suitable solvent Moderate High
Spectrophotometry/Titration Colorimetric reaction or acid-base titration May require specific reagents Low to Moderate Low to Moderate

Peptide Synthesis Methodologies Relevant to Research

The primary method for synthesizing research-grade peptides like Peptide T is Solid-Phase Peptide Synthesis (SPPS). bachem.commolecularcloud.orgcreative-peptides.com This technique, originally developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govnih.gov

The process begins with the attachment of the C-terminal amino acid to the resin. nih.gov The synthesis then proceeds through cycles of deprotection and coupling. In each cycle, the protecting group on the N-terminus of the attached amino acid is removed, and the next amino acid, with its N-terminus protected, is coupled to the free amino group. nih.gov The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. bachem.comcreative-peptides.com

The most common chemical strategies used in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, which refer to the type of protecting group used for the N-terminus of the amino acids. bachem.comnih.gov After the desired sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like TFA. thermofisher.comrsc.org The crude peptide is then purified, most commonly by RP-HPLC. thermofisher.com For longer peptides, chemo-enzymatic peptide synthesis (CEPS) or native chemical ligation (NCL) may be employed, where shorter, synthetically produced peptide fragments are joined together. bachem.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

The synthesis of Peptide T for research purposes is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy. nih.govrsc.orgnih.gov This method is favored for its mild reaction conditions, which are compatible with a wide range of amino acid derivatives and allow for the straightforward synthesis of modified peptides. nih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. lcms.czpeptide.com

The general cycle of Fmoc/tBu SPPS can be broken down into several key steps, as detailed below:

Resin Selection and First Amino Acid Attachment : The synthesis begins by attaching the C-terminal amino acid to a solid support, such as a Wang or Rink Amide resin. peptide.comresearchgate.net The choice of resin is critical as it determines the C-terminal functionality (acid or amide) of the final peptide. thermofisher.com

Nα-Fmoc Deprotection : The temporary Nα-protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is removed from the resin-bound amino acid. This is typically accomplished by treating the resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov The basic conditions lead to the cleavage of the Fmoc group. peptide.com

Washing : After deprotection, the resin is extensively washed with solvents such as DMF to remove the cleaved Fmoc group and excess piperidine, ensuring a clean environment for the next step. rsc.orgpeptide.com

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the resin-bound peptide. Activation is achieved using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure to facilitate the formation of the peptide bond and minimize side reactions. nih.govresearchgate.net

Washing : Another series of washing steps is performed to remove unreacted reagents and byproducts, leaving the elongated, Fmoc-protected peptide chain ready for the next cycle. peptide.compeptide.com

Chain Elongation : The cycle of deprotection, washing, and coupling is repeated until the desired Peptide T sequence is fully assembled on the resin. peptide.com

This orthogonal protection scheme, where the Nα-Fmoc group is base-labile and the side-chain protecting groups (typically tert-butyl or trityl-based) are acid-labile, is a cornerstone of this strategy. peptide.com This allows for the selective removal of the Fmoc group at each step without affecting the side-chain protectors, which remain intact until the final cleavage step. nih.govpeptide.com

Table 1: Key Steps in the Fmoc/tBu SPPS Cycle for Peptide T Synthesis

StepDescriptionReagents Commonly UsedPurpose
1. Deprotection Removal of the Nα-Fmoc group.20% Piperidine in DMFTo expose the N-terminal amine for the next coupling reaction.
2. Washing Removal of excess reagents and byproducts.DMF, Dichloromethane (DCM)To ensure a clean reaction environment for the subsequent step.
3. Coupling Formation of the peptide bond.Fmoc-amino acid, DIC, OxymaPureTo add the next amino acid to the growing peptide chain.
4. Washing Removal of unreacted coupling reagents.DMF, DCMTo prepare the peptide-resin for the next synthesis cycle.

Role of TFA in Peptide Cleavage and Deprotection

Once the synthesis of the Peptide T sequence is complete, the final and critical step is to cleave the peptide from the solid support resin and simultaneously remove the permanent side-chain protecting groups. opnme.comsigmaaldrich.com In the Fmoc/tBu strategy, this is accomplished using a strong acid, most commonly Trifluoroacetic Acid (TFA). nih.govthermofisher.com

The cleavage process involves treating the peptidyl-resin with a "cleavage cocktail" in which TFA is the primary component. thermofisher.comsigmaaldrich.com A typical cleavage mixture consists of 95% TFA, with the remaining 5% composed of various "scavengers". sigmaaldrich.comresearchgate.net

Key Functions of TFA:

Cleavage from Resin : TFA is a strong enough acid to break the acid-labile bond linking the C-terminus of the peptide to the resin (e.g., the ester linkage in a Wang resin), releasing the peptide into solution. opnme.comresearchgate.net

Removal of Side-Chain Protecting Groups : TFA simultaneously removes the acid-labile protecting groups from the amino acid side chains, such as tert-butyl (tBu) from aspartic acid, glutamic acid, serine, threonine, and tyrosine, and tert-butyloxycarbonyl (Boc) from lysine (B10760008) and tryptophan. thermofisher.comthermofisher.com

During the deprotection process, highly reactive cationic species (e.g., t-butyl cations) are generated from the cleavage of the protecting groups. sigmaaldrich.comthermofisher.com These electrophilic species can react with nucleophilic side chains of certain amino acids like tryptophan, methionine, and tyrosine, leading to undesired modifications of the final peptide. sigmaaldrich.com To prevent these side reactions, scavengers are added to the TFA cocktail. sigmaaldrich.comthermofisher.com These scavengers are nucleophilic compounds that trap the reactive cations. researchgate.net

Table 2: Common Scavengers Used in TFA Cleavage Cocktails for Peptide T

ScavengerChemical NamePurposeTypical Concentration
TIS TriisopropylsilaneReduces and scavenges trityl and other cations. researchgate.net2.5% - 5%
Water H₂OActs as a scavenger and aids in the hydrolysis of some byproducts.2.5% - 5%
EDT EthanedithiolA scavenger for protecting groups on cysteine and to prevent methionine oxidation. sigmaaldrich.com2.5%
Thioanisole Methyl phenyl sulfideScavenges cations, particularly useful for peptides containing arginine. sigmaaldrich.com5%

The cleavage reaction is typically allowed to proceed for 2-3 hours at room temperature. thermofisher.com Following cleavage, the crude peptide is precipitated from the TFA solution by adding cold diethyl ether, then isolated by filtration or centrifugation, washed, and dried. thermofisher.com The resulting product is a crude form of Peptide T as a TFA salt, which then requires purification. altabioscience.comthermofisher.com

Purification Techniques for Research Applications

Following synthesis and cleavage, the crude Peptide T product contains the target peptide along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with remaining protecting groups or modifications from the cleavage process. waters.com Therefore, a robust purification step is essential to obtain Peptide T of high purity required for research applications. americanpeptidesociety.org

The most widely used and effective method for the purification of synthetic peptides like Peptide T is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czaltabioscience.comamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org

The RP-HPLC Process:

Stationary Phase : The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C18 alkyl chains. altabioscience.comamericanpeptidesociety.org

Mobile Phase : A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is passed through the column. Both solvents typically contain a small amount of an ion-pairing agent, most commonly TFA (0.1%). lcms.cz

Elution : A gradient of increasing organic solvent concentration is applied. Peptides elute from the column based on their hydrophobicity; more hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to elute. americanpeptidesociety.org The target Peptide T will elute at a characteristic retention time, allowing it to be separated from more hydrophilic and more hydrophobic impurities.

Detection and Fraction Collection : The eluting peptides are monitored by a UV detector (typically at 215 nm, which detects the peptide bond), and fractions are collected. altabioscience.com The fractions corresponding to the main peak, representing the purified Peptide T, are pooled.

The use of TFA in the mobile phase is crucial as it serves as an ion-pairing agent. It protonates the carboxyl groups of the amino acid sequence and pairs with positively charged residues, which helps to reduce unwanted secondary interactions with the stationary phase, leading to sharper peaks and better separation. lcms.cz

While RP-HPLC is the primary method, other chromatographic techniques can be used as complementary steps for particularly complex purifications or specific research needs. waters.comnih.gov

Table 3: Chromatographic Techniques for Peptide T Purification

TechniquePrinciple of SeparationPrimary Application for Peptide T
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPrimary method for high-resolution purification of the crude synthetic product. altabioscience.comamericanpeptidesociety.org
Ion-Exchange Chromatography (IEX) Net ChargeSeparating peptides with different charge states; often used as an orthogonal step to RP-HPLC. americanpeptidesociety.orgnih.gov
Size-Exclusion Chromatography (SEC) Molecular Size (Hydrodynamic Radius)Removing aggregates or separating peptides of significantly different lengths. americanpeptidesociety.org
Flash Chromatography Hydrophobicity (lower resolution)A rapid, initial clean-up of very crude samples before a final polishing step with HPLC. biotage.com

After purification by HPLC, the collected fractions containing Peptide T are typically lyophilized (freeze-dried) to remove the mobile phase solvents, yielding the final product as a purified, fluffy white powder, usually as a TFA salt. altabioscience.com

Research on Theoretical Applications of Peptide T

Exploring Peptide T as a Research Tool for HIV-1 Pathogenesis Mechanisms

Peptide T, an octapeptide (8-amino acid chain), has been a significant subject of research in virology, particularly for understanding the mechanisms of Human Immunodeficiency Virus type 1 (HIV-1) infection. genscript.com Discovered in 1986, it is a synthetic peptide derived from the V2 region of the HIV-1 envelope glycoprotein, gp120. genscript.comwikipedia.org Its primary application in research stems from its function as an HIV entry inhibitor. wikipedia.org

Scientific investigations have utilized Peptide T to elucidate the role of specific cellular receptors in viral entry. It functions by blocking the binding of HIV-1 to the CCR5 co-receptor, a key portal for the virus to infect immune cells such as T-cells and macrophages. wikipedia.org This inhibitory action has made Peptide T a valuable tool for studying the initial stages of the HIV-1 life cycle and the specific interactions between the viral envelope and host cell receptors.

Furthermore, research has extended to the study of viral reservoirs, which are a major obstacle to eradicating HIV-1. An analog of Peptide T, D-ala¹-peptide-T-amide (DAPTA), was used in studies to investigate the persistently infected monocyte reservoir. wikipedia.org Results from an eleven-person study showed that treatment led to reductions in this cellular viral load, with levels becoming undetectable in the majority of patients. wikipedia.org This highlights the utility of Peptide T and its derivatives in exploring strategies to target and eliminate latent viral reservoirs, a critical goal in HIV-1 treatment research. wikipedia.org

Table 1: Research Applications of Peptide T in HIV-1 Pathogenesis
Research AreaMechanism/TargetSignificance in Understanding Pathogenesis
Viral Entry InhibitionBlocks HIV-1 gp120 binding to the CCR5 co-receptorHelped establish the crucial role of the CCR5 receptor in the infection pathway for specific viral strains. wikipedia.org
Viral-Cellular InteractionMimics a region of the HIV-1 envelope protein gp120Used as a molecular probe to study the specific binding dynamics between the virus and host cells. genscript.com
Viral Reservoir DynamicsStudied for its effect on persistently infected monocytes (using the analog DAPTA)Demonstrated potential for reducing or eliminating latent viral reservoirs, a key area of HIV eradication research. wikipedia.org

Investigating Peptide T in Neurobiological Research

The application of Peptide T in research extends into neurobiology, largely driven by the neurological complications associated with HIV-1 infection, often termed HIV-associated neurocognitive disorders (HAND). The virus can cross the blood-brain barrier and establish persistent infections in brain microglia, leading to neuroinflammation and cognitive impairment. wikipedia.org Peptide T and its analogs have been investigated for their potential to counteract these neuropathological processes.

Preclinical research has focused on the neuroprotective capabilities of Peptide T and its more stable analogs, DAPTA and RAP-103. wikipedia.org These studies explore the hypothesis that by blocking the interaction of the HIV gp120 protein with neural cells, these peptides can prevent downstream neurotoxic effects. The gp120 protein itself is known to be synaptotoxic, and its presence in the central nervous system contributes to the neuronal damage seen in HAND.

Research in preclinical models has shown that Peptide T analogs can protect synapses from the toxic actions of not only HIV gp120 but also other neurotoxic proteins, such as oligomeric forms of amyloid beta and alpha-synuclein, which are implicated in Alzheimer's disease and Lewy Body Dementia, respectively. wikipedia.org The mechanism for this protection is linked to the antagonism of CCR5 and CCR2 chemokine receptors and involves a Prion Protein (PrPc) dependent pathway. wikipedia.org By preventing the synapse loss caused by these toxic proteins, these peptides are being studied as potential tools to understand and mitigate the cognitive decline associated with various neurodegenerative conditions. wikipedia.org

Table 2: Investigated Mechanisms of Neuroprotection by Peptide T Analogs in Preclinical Models
AnalogPreclinical ModelObserved Neuroprotective MechanismAssociated Condition
DAPTANeuro-imaging (FDG-PET) in an individual with AIDS dementiaShowed remission in 34 out of 35 brain regions after a 12-week treatment period. wikipedia.orgAIDS Dementia
RAP-103In vitro / In vivo modelsBlocks synaptotoxic actions of HIV gp120 via a PrPc dependent pathway. wikipedia.orgHIV-Associated Neurocognitive Disorders (HAND)
RAP-103In vitro / In vivo modelsProtects synapses by blocking the synaptotoxic actions of oligomeric amyloid beta. wikipedia.orgAlzheimer's Disease (AD)
RAP-103In vitro / In vivo modelsProtects synapses by blocking the synaptotoxic actions of alpha-synuclein. wikipedia.orgLewy Body Dementia (LBD)

The neuroprotective effects of Peptide T are intrinsically linked to its ability to modulate neuroimmune interactions. The CCR5 receptor is not only a viral co-receptor but also a chemokine receptor that plays a significant role in inflammatory responses, guiding immune cells to sites of inflammation. In the central nervous system, chronic activation of immune cells like microglia can lead to a persistent inflammatory state that is damaging to neurons.

Experimental studies have explored Peptide T's capacity to interfere with these inflammatory cascades. It has been reported to inhibit T cell activation and the production and function of certain cytokines. nih.govnih.gov By acting as a CCR5 antagonist, Peptide T can theoretically prevent the recruitment of inflammatory cells into the brain and modulate the activity of resident microglia. This modulation of the neuroimmune environment is a key area of investigation for understanding how Peptide T might reduce neuroinflammation and its detrimental consequences in diseases like HAND and potentially other neuroinflammatory conditions.

Role of Peptide T in Immunological Research beyond HIV-1

The immunomodulatory properties of Peptide T, primarily its interaction with the CCR5 receptor, have prompted research into its theoretical applications in immunological contexts outside of HIV-1. The CCR5 receptor is involved in the pathogenesis of various autoimmune and inflammatory diseases, making it a target of interest for therapeutic intervention.

One area of investigation has been in the preclinical animal model for multiple sclerosis (MS), known as experimental autoimmune encephalomyelitis (EAE). nih.govnih.gov In a study using Lewis rats, Peptide T was administered to assess its ability to prevent or ameliorate the disease. nih.govnih.gov The rationale was based on previous reports that the peptide could inhibit T cell activation and cytokine production. nih.govnih.gov However, in this specific model, the researchers concluded that Peptide T neither prevented nor ameliorated EAE, and it did not affect T cell proliferation or the production of key cytokines (IL-4 and IFN-γ). nih.gov

Another area of study involved the skin condition psoriasis. A 1991 study in Stockholm with nine patients found that intravenous administration of small amounts of Peptide T was associated with an alleviation of psoriasis symptoms in five of the patients, three months after the treatment concluded. wikipedia.org These varied results underscore its role as a research compound for exploring the complex pathways of immune-mediated diseases.

Hypothesis-Driven Research on Peptide T Analogues and Mimetics

The inherent limitations of native peptides as therapeutic agents, such as poor stability and bioavailability, have driven hypothesis-based research into the development of Peptide T analogues and peptidomimetics. wikipedia.org The goal of this research is to create modified versions of the peptide with improved pharmacological properties while retaining or enhancing its biological activity.

D-ala¹-peptide-T-amide (DAPTA): This is a well-studied analog where the first amino acid, L-alanine, is replaced with its D-isomer, D-alanine, and the C-terminus is amidated. This modification was designed to increase resistance to degradation by proteases, thereby prolonging its activity. DAPTA was the form of the peptide used in many clinical trials investigating neurocognitive improvements in HIV patients. wikipedia.org

RAP-103: Further research led to the development of RAP-103, a shorter, five-amino-acid (pentapeptide) derivative of DAPTA. wikipedia.org The primary hypothesis behind its development was to create a more stable, orally active compound. RAP-103 is also a CCR5/CCR2 antagonist and has been the focus of preclinical studies for its potential to treat neurodegeneration, prevent and reverse neuropathic pain, and reduce opioid addiction liability. wikipedia.org

Peptidomimetics: Broader research in this field explores concepts like retroinverso analogs. These molecules have the peptide sequence in the reverse direction, and the chirality of the amino acids is inverted from the natural L-form to the D-form. nih.govresearchgate.net The hypothesis is that this structure can sometimes mimic the function of the parent peptide while being highly resistant to proteolytic degradation, potentially leading to a longer-lasting effect. nih.govresearchgate.net While specific retroinverso analogs of Peptide T are not widely documented in the provided search results, this represents a rational, hypothesis-driven approach to designing next-generation mimetics.

Table 3: Comparison of Peptide T and Its Analogs
CompoundStructureKey Research Hypothesis/RationaleInvestigated Applications
Peptide T8-amino acid peptideActs as an HIV entry inhibitor by blocking the CCR5 receptor. wikipedia.orgHIV pathogenesis, Neuro-AIDS, Psoriasis. wikipedia.org
DAPTA8-amino acid peptide analog (D-ala substitution)Increased stability and resistance to enzymatic degradation. wikipedia.orgNeurocognitive deficits in HIV, viral reservoir reduction. wikipedia.org
RAP-1035-amino acid peptide analogImproved stability for potential oral administration; CCR2/CCR5 antagonist. wikipedia.orgNeurodegeneration (AD, LBD), neuropathic pain, opioid addiction. wikipedia.org

Future Directions in Peptide T Research

Advanced Mechanistic Studies using High-Resolution Techniques

A thorough understanding of Peptide T's mechanism of action at a molecular level is paramount for future research. The application of high-resolution techniques is poised to provide unprecedented insights into its structural and dynamic properties.

High-resolution imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), have been instrumental in visualizing the morphology of peptide assemblies, offering crucial information about their structural organization. mdpi.com More advanced methods like super-resolution microscopy (SRM) provide even greater spatiotemporal resolution, enabling the detailed exploration of peptide assembly pathways. mdpi.com For instance, super-resolution fluorescence imaging has been used to reveal the structural and dynamic features of peptide nanofibers. mdpi.com

In addition to imaging, high-resolution mass spectrometry (HRMS) has become a cornerstone for peptide analysis. researchgate.net Techniques like liquid chromatography coupled to high-resolution Orbitrap™ mass spectrometry (LC-HRMS) offer high selectivity and sensitivity, making them ideal for studying the intricate details of peptide interactions and modifications. researchgate.net Furthermore, the use of cryogenic electron microscopy (cryo-EM) has provided high-resolution structural data for peptide-receptor complexes, which, when combined with computational methods like molecular docking and molecular dynamics simulations, offers deep insights into binding modes. mdpi.com These advanced analytical methods will be crucial in elucidating the precise molecular interactions of Peptide T with its biological targets.

Exploration of Novel Analogues with Enhanced Research Attributes

The development of novel analogues of Peptide T with improved characteristics is a key area of future research. This involves synthesizing new peptide sequences based on the structure of Peptide T to enhance properties like stability, target affinity, and functional activity for research purposes.

Rational design is a primary strategy for developing peptide analogues. arxiv.org This approach involves making specific modifications to the peptide's amino acid sequence to improve its properties. For example, enhancing the net positive charge (cationicity) of a peptide can increase its bioactivity, although there is often a specific limit beyond which further increases in charge may not lead to better activity. mdpi.com

Another approach is the creation of peptide-drug conjugates (PDCs), where a peptide is linked to a small molecule drug to improve its delivery and targeting. mdpi.com The design of these analogues often involves exploring different chemical modifications and linkers to optimize their performance. mdpi.com High-throughput screening methods are also being employed to rapidly assess the properties of large libraries of new peptide analogues. tandfonline.com The development of such analogues with enhanced attributes will provide valuable tools for investigating the biological functions of Peptide T with greater precision.

Table 1: Examples of Research-Focused Peptide Analogue Modifications

Modification StrategyObjectiveExample Application
Cationicity Enhancement Improve bioactivityA novel dermaseptin (B158304) peptide, t-DPH1, had its antimicrobial and antiproliferative activity enhanced through increased cationicity. mdpi.com
Peptide-Drug Conjugation Enhance targeting and delivery for researchBombesin peptide analogues were conjugated with daunorubicin (B1662515) to improve drug delivery to specific cell lines for study. mdpi.com
Structural Scaffolding Increase stability and conformational rigidityN/A
Isotopic Labeling Facilitate tracking in mechanistic studiesN/A

Integration with Systems Biology Approaches to Understand Complex Interactions

To fully comprehend the biological significance of Peptide T, it is essential to study its effects within the broader context of complex biological systems. Systems biology provides a powerful framework for this by integrating data from various high-throughput technologies to model and understand the intricate networks of molecular interactions.

A key goal of systems biology is to identify and quantify the complete set of proteins (the proteome) expressed in a particular cell type or tissue and to understand their interactions. nih.gov Mass spectrometry-based shotgun proteomics is a fundamental technology for global proteome profiling. acs.org By identifying and quantifying changes in protein abundance in response to Peptide T, researchers can begin to map its downstream effects.

Furthermore, integrating proteomic data with genomic and transcriptomic information can provide a more comprehensive picture of the cellular response to Peptide T. acs.org This integrated approach allows for the identification of peptides derived from novel protein coding genes, splice variants, and sequence variations, leading to a more complete understanding of the proteome. acs.org The development of databases and computational tools to map experimentally observed peptides to the genome is a crucial aspect of this integration. nih.gov By applying these systems-level analyses, researchers can move beyond a single target and uncover the broader biological pathways and networks modulated by Peptide T.

Development of Standardized Methodologies for TFA Mitigation in Peptide Research

A significant technical challenge in peptide research is the use of trifluoroacetic acid (TFA) during solid-phase peptide synthesis (SPPS). TFA is a strong acid used to cleave the synthesized peptide from the solid support and remove protecting groups from the amino acid side chains. opnme.com However, TFA can lead to the formation of side products and its presence as a counterion can interfere with subsequent biological assays.

The iterative use of TFA in some older synthesis protocols could lead to the gradual cleavage of side-chain protecting groups and loss of peptide from the support resin. nih.gov More pressingly, the formation of adducts, such as S-tert-butylated cysteine, can occur during the final TFA-mediated cleavage step. acs.org This necessitates the development of optimized cleavage cocktails containing scavengers to minimize these side reactions. acs.orgresearchgate.net

There is a growing effort to develop TFA-free synthesis protocols to address these issues and to reduce the environmental impact of peptide manufacturing, as TFA is classified as a per- and polyfluorinated alkyl substance (PFAS). opnme.com Research is focused on finding alternative acidic agents and cleavage conditions that are effective for a wide range of peptide sequences. opnme.com The development of standardized methodologies for mitigating TFA-related issues, including alternative cleavage strategies and efficient methods for TFA removal and salt exchange, is crucial for improving the quality and reliability of synthetic peptides like Peptide T for research applications. chromatographyonline.com

Q & A

Advanced Research Question

  • Controls: Include TFA-only controls (matching residual concentrations) in cell-based assays to isolate cytotoxicity effects .
  • Buffer Compatibility: Avoid low-pH buffers that enhance TFA’s ion-pairing effects; use HEPES or Tris buffers (pH 7–8) for stability studies .
  • Statistical Adjustments: Apply multivariate regression models to account for batch-to-batch TFA variability in dose-response experiments .

What analytical techniques are most effective for characterizing Peptide T (TFA) and ensuring batch consistency?

Advanced Research Question

  • LC-MS/MS: Quantify peptide identity and purity using C3 or C18 columns with 0.1% formic acid in mobile phases. Example gradient: 5–95% acetonitrile over 82 min (4 mL/min flow rate) .
  • Circular Dichroism (CD): Assess secondary structure integrity in aqueous buffers, noting TFA’s impact on α-helix stabilization .
  • Fluorescence Binding Assays: Titrate Peptide T against target molecules (e.g., RNA/DNA) with 2-aminopurine labeling to measure binding affinity (Kd) while controlling for TFA-induced fluorescence quenching .

What are the challenges in scaling up Peptide T (TFA) synthesis for preclinical studies?

Advanced Research Question

  • Purification Costs: Longer peptides require multiple HPLC runs, increasing solvent use and waste (e.g., acetonitrile/TFA mixtures). Consider green chemistry alternatives like aqueous micellar chromatography .
  • TFA Removal at Scale: Counterion exchange becomes resource-intensive; tangential flow filtration (TFF) with 1–5 kDa membranes is recommended for large batches .

How can researchers validate the biological activity of Peptide T (TFA) in vivo?

Advanced Research Question

  • Dose Optimization: Pre-test TFA tolerance in animal models (e.g., mice) via intraperitoneal injection of TFA-only solutions.
  • Pharmacokinetic (PK) Studies: Use LC-MS/MS to monitor peptide stability and TFA clearance rates in plasma .
  • Negative Controls: Administer scrambled-sequence peptides with identical TFA content to distinguish sequence-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.